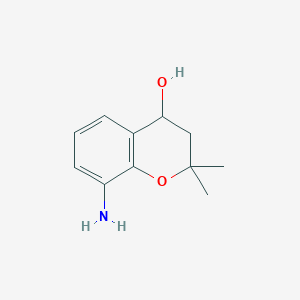

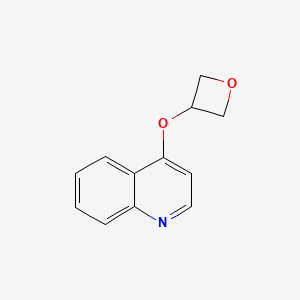

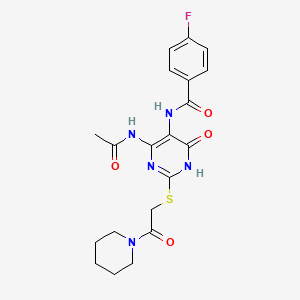

![molecular formula C18H16N4OS B2721964 N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide CAS No. 2034478-41-4](/img/structure/B2721964.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication . It’s an amide of nicotinic acid . It’s an endogenic substance that is produced in the liver when Nicotinamide is metabolized .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Without specific information, it’s challenging to provide an accurate chemical reactions analysis .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Toxicology

N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide, related to nicotinamide derivatives, has been studied in various contexts due to its biological significance. For instance, N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has recently been identified as a uremic toxin. Interventional trials using nicotinamide to treat high levels of phosphorus in end-stage renal disease highlighted new potential uremic toxicities of 2PY, indicating its harmful accumulation in the context of uremia, possibly by inhibiting poly (ADP-ribose) polymerase-1 activity (Lenglet et al., 2016).

Herbicidal Activity and Chemical Synthesis

In the realm of agricultural chemistry, derivatives of nicotinic acid, such as N-(arylmethoxy)-2-chloronicotinamides, have shown promising herbicidal activity against various plant species. This highlights the potential of nicotinamide derivatives in the development of novel herbicides against monocotyledonous weeds (Yu et al., 2021).

Corrosion Inhibition

Nicotinamide derivatives have also been explored for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. This application demonstrates the versatility of nicotinamide derivatives in industrial applications, offering protection against corrosion in various environmental conditions (Chakravarthy et al., 2014).

Cellular Energy Metabolism and Clinical Care

In the medical field, nicotinamide plays a crucial role in cellular energy metabolism impacting physiology, oxidative stress, and modulation of multiple pathways related to cellular survival and death. This demonstrates its potential in treating disorders related to immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c1-24-18-15(5-3-9-20-18)17(23)22-11-13-6-7-16(21-10-13)14-4-2-8-19-12-14/h2-10,12H,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQDUAIIODFKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

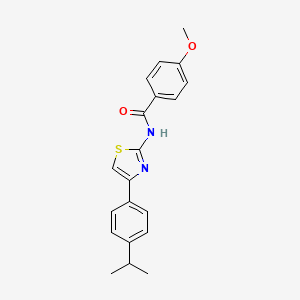

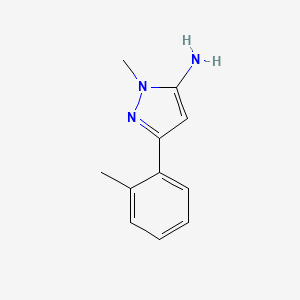

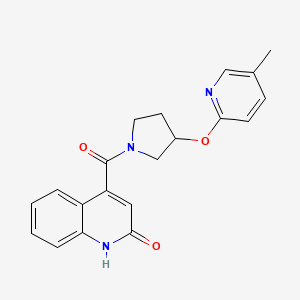

![N-ethyl-N-(3-methylphenyl)-N'-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2721883.png)

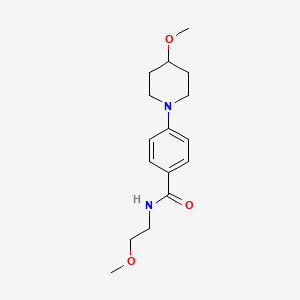

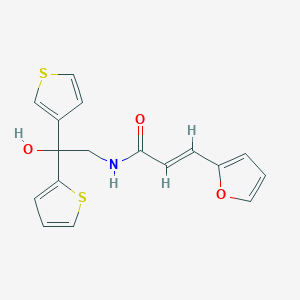

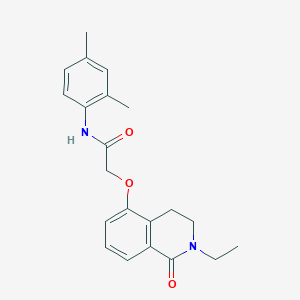

![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)